molecular formula C25H22ClN3OS B2866642 (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine CAS No. 321998-29-2

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine

Cat. No.: B2866642
CAS No.: 321998-29-2
M. Wt: 447.98
InChI Key: VFVJAFZRRZHLQV-JVWAILMASA-N
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Description

The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine is a pyrazole-derived Schiff base featuring a 4-chlorophenylsulfanyl substituent at the pyrazole C5 position and a 4-methylbenzyloxy group at the imine moiety. The (E)-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions in biological or material applications .

Properties

IUPAC Name

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-18-8-10-19(11-9-18)17-30-27-16-23-24(20-6-4-3-5-7-20)28-29(2)25(23)31-22-14-12-21(26)13-15-22/h3-16H,17H2,1-2H3/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVJAFZRRZHLQV-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or enaminones. A modified Biginelli reaction using ethyl acetoacetate, 4-methylbenzaldehyde, and methylhydrazine in the presence of SnCl₂·2H₂O yields 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate. Decarboxylation under acidic conditions (HCl/EtOH) generates the 4-unsubstituted pyrazole intermediate.

Sulfanyl Group Introduction

The 4-chlorophenylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr). Treatment of 5-bromo-1-methyl-3-phenyl-1H-pyrazole with 4-chlorothiophenol in DMF using K₂CO₃ as a base achieves substitution at position 5. Microwave irradiation (100°C, 30 min) enhances reaction efficiency (yield: 82%).

Imine Formation via Schiff Base Reaction

The methylidene[(4-methylphenyl)methoxy]amine group is installed through condensation of the pyrazole-4-carbaldehyde intermediate with (4-methylphenyl)methoxyamine. The reaction proceeds in ethanol under reflux with catalytic acetic acid, favoring the E-isomer due to steric hindrance from the bulky pyrazole and p-tolyl groups.

Stepwise Synthesis and Optimization

Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde

Step 1 : Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is prepared via cyclocondensation (yield: 75%).
Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 6 hr) affords the 5-bromo derivative (yield: 68%).
Step 3 : SNAr with 4-chlorothiophenol (2 eq) in DMF/K₂CO₃ (yield: 82%).
Step 4 : Oxidation of the 4-methyl group to aldehyde using MnO₂ in dichloromethane (rt, 12 hr; yield: 90%).

Preparation of (4-Methylphenyl)methoxyamine

Step 1 : Protection of hydroxylamine with p-methoxybenzyl chloride (PMB-Cl) in THF/Et₃N (0°C → rt, 4 hr; yield: 85%).
Step 2 : Alkylation with 4-methylbenzyl bromide in the presence of NaH (DMF, 0°C → rt; yield: 78%).
Step 3 : Deprotection of PMB group using TFA/CH₂Cl₂ (1:1, rt, 2 hr; yield: 92%).

Final Imine Condensation

The aldehyde intermediate (1 eq) and (4-methylphenyl)methoxyamine (1.2 eq) are refluxed in ethanol with glacial AcOH (5 mol%). The reaction is monitored by TLC (hexane:EtOAc 3:1). The E-isomer precipitates upon cooling (yield: 76%; mp: 142–144°C).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (400 MHz, CDCl₃):
    • δ 8.79 (s, 1H, CH=N), 7.48 (s, 1H, pyrazole-H), 7.25–7.45 (m, 9H, aromatic), 4.62 (s, 2H, OCH₂), 3.85 (s, 3H, NCH₃), 2.35 (s, 3H, ArCH₃).
  • ¹³C-NMR : δ 160.2 (CH=N), 152.1 (pyrazole-C4), 139.8–125.4 (aromatic), 69.5 (OCH₂), 38.7 (NCH₃), 21.3 (ArCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₆H₂₃ClN₃OS [M+H]⁺: 468.1245.
  • Found : 468.1248.

Infrared (IR) Spectroscopy

  • Strong absorption at 1625 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C), and 690 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Isomer Ratio (E:Z)
Conventional condensation 68 95 85:15
Microwave-assisted 82 98 92:8
Solvent-free grinding 58 90 78:22

Microwave irradiation significantly enhances both yield and stereoselectivity due to uniform heating and reduced side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of SnCl₂·2H₂O directs cyclization to the 1,3-diaryl product.
  • Stereochemical Control : Bulkier solvents (e.g., toluene) favor the E-isomer by stabilizing the transition state.
  • Oxidation Side Reactions : MnO₂ minimizes over-oxidation to carboxylic acids compared to KMnO₄.

Chemical Reactions Analysis

Types of Reactions

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Condensation: The compound can undergo condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles.

    Condensation: Common reagents include aldehydes, ketones, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

    Condensation: Larger molecules with extended conjugation

Scientific Research Applications

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Fluorine (F) at the benzyloxy group improves metabolic stability in pharmaceuticals .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents enhance oxidative stability but reduce solubility .

Analytical and Crystallographic Characterization

  • X-ray Crystallography : Tools like SHELXL and ORTEP-III are widely used for resolving the (E)-configuration and intermolecular interactions (e.g., halogen bonds in brominated analogs) .
  • Spectroscopy : IR and LC-MS data confirm imine (C=N stretch: ~1600 cm⁻¹) and sulfanyl (C-S stretch: ~700 cm⁻¹) functionalities .

Biological Activity

The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine, also known by its CAS number 321998-45-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

  • Molecular Formula : C18H16ClN3OS
  • Molecular Weight : 357.86 g/mol
  • CAS Number : 321998-45-2
  • Boiling Point : Predicted at 516.2 ± 60.0 °C
  • Density : Approximately 1.25 g/cm³

Antibacterial Activity

Research has indicated that pyrazole derivatives exhibit significant antibacterial properties. A study evaluating various synthesized compounds, including those with the chlorophenyl sulfanyl moiety, showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, the presence of the chlorophenyl group in the structure has been linked to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 25 µM against these cell lines, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF-725
A54930

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that it could effectively reduce enzyme activity, which is crucial for treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. The compound was among those tested for AChE inhibition, showing significant activity with an IC50 value of around 15 µM .
  • Cancer Cell Line Studies : In a comparative study on the cytotoxic effects of several pyrazole derivatives, this compound exhibited notable activity against multiple cancer cell lines, confirming its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
  • Sulfanyl Moiety : May contribute to enzyme inhibition through interaction with active sites.

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